molecular formula C11H15NO3 B2979135 N-hydroxy-4-methoxy-N-phenylbenzamide CAS No. 13664-49-8

N-hydroxy-4-methoxy-N-phenylbenzamide

Cat. No.: B2979135
CAS No.: 13664-49-8
M. Wt: 209.24 g/mol
InChI Key: WJJGAKCAAJOICV-UHFFFAOYSA-N
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Description

N-hydroxy-4-methoxy-N-phenylbenzamide: is an organic compound with the molecular formula C14H13NO3 . It is also known by its IUPAC name, 4-methoxy-N-phenylbenzohydroxamic acid . This compound is characterized by a benzamide structure with a hydroxy group and a methoxy group attached to the benzene ring. It is a white crystalline solid that is insoluble in water but soluble in organic solvents such as alcohols, ethers, and esters .

Scientific Research Applications

N-hydroxy-4-methoxy-N-phenylbenzamide has several scientific research applications, including:

Safety and Hazards

While specific safety and hazard information for “N-hydroxy-4-methoxy-N-phenylbenzamide” is not available, it’s important to handle all chemical compounds with care. Protective measures such as wearing gloves, protective clothing, and eye protection are recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-4-methoxy-N-phenylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-4-methoxy-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-hydroxy-4-methoxy-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-N-phenylbenzamide: Similar structure but lacks the methoxy group.

    N-hydroxy-N-phenylbenzamide: Similar structure but lacks the methoxy group.

    4-methoxy-N-phenylbenzamide: Similar structure but lacks the hydroxy group.

Uniqueness

N-hydroxy-4-methoxy-N-phenylbenzamide is unique due to the presence of both hydroxy and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research applications .

Properties

IUPAC Name

2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-12(2)10(11(14)15)7-8-3-5-9(13)6-4-8/h3-6,10,13H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJGAKCAAJOICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CC1=CC=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00929505
Record name N,N-Dimethyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00929505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17350-74-2, 13664-49-8
Record name NSC45512
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45512
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Dimethyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00929505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

DBU (7.61 mg, 0.05 mmol) was added under argon to a solution of 4-methoxybenzaldehyde (136 mg, 1 mmol), nitrosobenzene (107 mg, 1 mmol) and catalyst (18.15 mg, 0.05 mmol) in dichloromethane (5 mL). The reaction mixture was stirred at room temperature for 10 min. The solvent was removed under vacuum, and the residue was purified by flash silica gel column chromatography using hexane and ethyl acetate as the eluents.
Name
Quantity
7.61 mg
Type
reactant
Reaction Step One
Quantity
136 mg
Type
reactant
Reaction Step One
Quantity
107 mg
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
18.15 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
N-hydroxy-4-methoxy-N-phenylbenzamide

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